molecular formula C18H19NO2 B5705285 N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide

N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide

Cat. No. B5705285
M. Wt: 281.3 g/mol
InChI Key: DJDWNPWYVXPYDR-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide, also known as MMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBO is a ketone-based compound that belongs to the class of organic compounds called benzophenones.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has also been shown to exhibit antibacterial and antifungal activity against various pathogens. In vivo studies have shown that N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide in lab experiments is its versatility as a building block for the synthesis of various organic compounds. N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. One limitation of using N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide. One direction is the synthesis of novel N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide derivatives with improved pharmacological properties. Another direction is the development of N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide-based materials for optoelectronic and energy storage applications. N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide could also be used as a tool for studying the mechanisms of cancer, inflammation, and other diseases. Overall, N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has significant potential for further research and development in various fields.

Synthesis Methods

N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with an amine such as N-methyl-4-aminobenzamide to obtain N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide. The purity of N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide can be improved by recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has also been used as a building block for the synthesis of novel drugs and drug candidates. In material science, N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has been used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. In organic synthesis, N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide has been used as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-6-8-15(9-7-13)17(20)10-11-18(21)19-16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDWNPWYVXPYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide

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